molecular formula C25H31N5O2 B2380042 Orexin receptor antagonist 2 CAS No. 1457940-75-8

Orexin receptor antagonist 2

Numéro de catalogue B2380042
Numéro CAS: 1457940-75-8
Poids moléculaire: 433.556
Clé InChI: GKTSTVGKOKZFKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Orexin receptor antagonist 2 (also known as Orexin 2 Receptor Antagonists or OX2R) is a potent orexin receptor antagonist . It inhibits the effect of orexin by acting as a receptor antagonist of one or both of the orexin receptors, OX1 and OX2 . Medical applications include treatment of sleep disorders such as insomnia .


Synthesis Analysis

A novel series of naphthalene derivatives were designed and synthesized based on the strategy focusing on the restriction of the flexible bond rotation of OX2R selective agonist YNT-185 . Their agonist activities against orexin receptors were evaluated .


Molecular Structure Analysis

Computational analyses of the X-ray model of OX2R co-crystallized with suvorexant (PDB ID: 4S0V) revealed that the antagonist is bound to the active site of the receptor mainly by van der Waals interactions and hydrogen bonds, intermediated by water molecules in some cases .


Chemical Reactions Analysis

Orexin receptor antagonists (ORAs) can selectively bind to orexin receptor 1 (OX1R) and/or orexin receptor 2 (OX2R) to exert a competitive inhibitory effect, thereby promoting sleep and mitigating insomnia .

Applications De Recherche Scientifique

Orexin System and Cancer Research

Orexin receptor antagonists, including Orexin Receptor Antagonist 2 (ORA-2), are gaining attention in cancer research. The activation of the Orexin 1 receptor, a part of the orexin system, has been found to trigger apoptosis in several cancer cell lines. This suggests a potential role for ORA-2 in cancer treatment, as part of the orexin system which is highly conserved and involved in various disorders (Boss & Roch, 2017).

Orexin System in Sleep/Wake Disorders

The orexin system, consisting of orexin 1 and 2 receptors and two neuropeptide agonists, has been a target for treating disorders like narcolepsy and insomnia. Dysfunction or deletion of this system has been linked to narcolepsy, a condition characterized by excessive daytime sleepiness. This has led to efforts in developing antagonists like ORA-2 to treat insomnia and potentially narcolepsy (Roecker et al., 2016).

Structural Insights and Drug Development

Research on orexin receptor antagonists, including ORA-2, has evolved rapidly, moving from the discovery of orexin peptides to clinical trials for insomnia treatment. The development of selective ORA-2 has involved overcoming challenges like reversible CYP inhibition and bioactivation. This research highlights the complexity and significance of structural modifications in drug design for sleep disorders (Roecker et al., 2014).

Interaction Studies for Orexin Antagonists

Investigations into the interactions between orexin receptors, orexin peptides, and small molecule orexin antagonists have been significant. Studies on mutant orexin receptors have identified key domains for ligand binding, revealing insights into how ORA-2 and similar compounds interact with these receptors. This research is crucial for understanding the binding dynamics and functional activity of orexin antagonists (Tran et al., 2011).

Orexin Antagonists in Treating Sleep Disorders

The quest for effective treatments for insomnia has led to the identification of dual orexin receptor antagonists (DORAs), including compounds like ORA-2. These antagonists are in clinical trials for insomnia treatment, reflecting the orexin system's potential as a therapeutic target for sleep/wake disorders, stress, anxiety, addiction, and eating disorders (Boss et al., 2020).

Mécanisme D'action

Lemborexant is a dual orexin receptor antagonist. It is a reversible, competitive antagonist that binds rapidly to both orexin receptors 1 and 2, with greater affinity for orexin receptor 2. It thus blocks binding of orexin A and B to orexin receptors 1 and 2 respectively .

Safety and Hazards

There is a general concern that hypnotic drugs may impair physical and cognitive functions, causing muscle relaxation, ataxia, loss of balance, retrospective amnesia, attention deficits and slowed reaction times . Patients may temporarily lose mobility in response to hypnotic drugs and fail to respond appropriately, causing a fall or traffic accident .

Orientations Futures

High-quality clinical trials in insomnia populations are needed which directly compare authorized ORAs and investigate non-approved ORAs, the use of ORAs in comorbid insomnia, and the orexin signaling system pathophysiology in insomnia . There is an urgent need to discover novel orexin receptor antagonists from traditional Chinese medicine plants or herbs for insomnia treatment, and a new molecular framework can provide clinical studies on insomnia with more feasibility .

Propriétés

IUPAC Name

9-(4,6-dimethylpyrimidin-2-yl)-2-[(5-methoxy-1H-indol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O2/c1-17-13-18(2)28-24(27-17)29-11-8-25(9-12-29)7-4-10-30(23(25)31)16-19-15-26-22-6-5-20(32-3)14-21(19)22/h5-6,13-15,26H,4,7-12,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTSTVGKOKZFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3(CCCN(C3=O)CC4=CNC5=C4C=C(C=C5)OC)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orexin receptor antagonist 2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.